molecular formula C8H9BrN2O B028633 3-Bromo-2-methylbenzhydrazide CAS No. 108485-07-0

3-Bromo-2-methylbenzhydrazide

Cat. No. B028633
M. Wt: 229.07 g/mol
InChI Key: HAAKSCUEVFJSTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-2-methylbenzhydrazide is a chemical compound that has been the subject of various scientific studies due to its interesting structural and chemical properties. Its synthesis and characterization, as well as its potential in forming new compounds through chemical reactions, make it a significant molecule in organic chemistry research.

Synthesis Analysis

The synthesis of 3-Bromo-2-methylbenzhydrazide and related compounds typically involves the reaction of brominated benzaldehydes with hydrazides. For example, Zhu et al. (2011) synthesized two new hydrazone compounds, including 3-bromo-N′-(2-methoxybenzylidene)benzohydrazide, characterized by elemental analysis, IR, and single-crystal X-ray diffractions (Zhu, 2011).

Molecular Structure Analysis

The molecular structure of these compounds has been determined through various analytical techniques, including single-crystal X-ray diffraction. The crystalline structure reveals important aspects about the spatial arrangement and helps in understanding the compound's reactivity and interaction with other molecules (Zhu, 2011).

Chemical Reactions and Properties

Hydrazone compounds, such as those synthesized by Zhu, participate in various chemical reactions, showcasing their reactivity and potential for creating new molecular structures. These compounds display E configurations with respect to the C=N double bonds and are linked through N-H...O hydrogen bonds, forming chains in their crystal structures (Zhu, 2011).

Scientific Research Applications

Synthesis and Material Science Applications

In materials science, 3-Bromo-2-methylbenzhydrazide derivatives have been utilized in synthesizing metal complexes with potential applications in photophysics and catalysis. For instance, research conducted by Stagni et al. (2008) focused on synthesizing heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes with tetrazolate chelate ligands, exploring their electrochemical and photophysical properties. These complexes demonstrate a wide range of emission properties, making them suitable for applications in organic light-emitting devices (OLEDs) and potentially as markers for biological labeling (Stagni et al., 2008).

Catalytic and Biological Activities

On the biological and catalytic front, 3-Bromo-2-methylbenzhydrazide derivatives have shown promising results. Research by Qian et al. (2014) introduced oxidovanadium(V) complexes with tridentate hydrazone and bidentate benzohydroxamate ligands, demonstrating significant urease inhibition, a valuable property for developing urease inhibitors with potential medical applications (Qian et al., 2014).

Antimicrobial and Anticancer Properties

Furthermore, the synthesis of new hydrazone compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)-benzohydrazide and 3-bromo-N'-(4-nitrobenzylidene)benzohydrazide, has revealed potential antimicrobial activities. These compounds, through their structure-activity relationship, offer insights into designing new antimicrobial agents (Zhu, 2011).

Photodynamic Therapy and Antioxidant Effects

The exploration of 3-Bromo-2-methylbenzhydrazide derivatives extends to photodynamic therapy and antioxidant effects. The compound 3-bromo-4,5-dihydroxybenzaldehyde, while not directly a derivative of 3-Bromo-2-methylbenzhydrazide, shares a similar brominated benzyl core, indicating the broader interest in brominated aromatic compounds for their bioactive properties. This compound has shown cytoprotective effects against oxidative damage in skin cells, underlining the potential of brominated derivatives in therapeutic applications (Ryu et al., 2019).

Safety And Hazards

The safety data sheet for a similar compound, 3-Bromo-2-methylbenzoic acid, suggests that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment, avoid contact with skin and eyes, and avoid breathing dust .

properties

IUPAC Name

3-bromo-2-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAAKSCUEVFJSTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40391565
Record name 3-BROMO-2-METHYLBENZHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-methylbenzhydrazide

CAS RN

108485-07-0
Record name 3-BROMO-2-METHYLBENZHYDRAZIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40391565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.